Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-4-3-5-10-8(9)6-7-11(14)13-10/h3-5H,2,6-7H2,1H3,(H,13,14) |
InChI Key |
ISAGBUZWQBCYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC(=O)NC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of an appropriate precursor, such as 2-(2-(benzylamino)benzylidene)malonate, under the action of boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is essential to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate serves as a versatile building block in the synthesis of more complex quinoline derivatives. Its unique structural features allow chemists to modify and explore various functional groups for enhanced reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific microorganisms:
| Microorganism | Activity | IC₉₀ (µM) |
|---|---|---|
| Mycobacterium tuberculosis | Inhibitory effect | 6.8 |
| Staphylococcus aureus | No significant inhibition | N/A |
| Candida albicans | Weak activity | N/A |
The mechanism of action involves inhibiting bacterial cell wall synthesis and disrupting metabolic pathways critical for microbial survival.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. The following table highlights its impact on various cancer cell lines:
| Cancer Cell Line | Effect | Concentration (µM) |
|---|---|---|
| HeLa (cervical cancer) | Induces apoptosis | 10 |
| MCF7 (breast cancer) | Growth inhibition | 15 |
Studies suggest that the compound induces apoptosis in cancer cells and inhibits tumor growth through modulation of signaling pathways such as the PI3K/Akt pathway.
Neuroprotective Effects
Recent investigations have revealed the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. It inhibits acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
Medicinal Chemistry
The compound is being explored as a potential therapeutic agent for various diseases due to its diverse biological activities. Its derivatives are synthesized to enhance pharmacological properties and target specificity.
Derivatives and Their Unique Features
Various derivatives have been synthesized to explore enhanced biological activities:
| Derivative Name | Unique Features |
|---|---|
| Methyl 4-methyl-2-oxo-1,2-dihydroquinoline | Exhibits distinct methyl substitution affecting bioactivity |
| Substituted tetrahydroquinoline derivatives | Variations in substituents lead to diverse pharmacological properties |
Antimicrobial Activity Case Study
A study demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound's ability to inhibit bacterial growth was significant in clinical isolates.
Cancer Cell Studies Case Study
In vitro studies showed that treatment with this compound led to a considerable reduction in cell viability across multiple cancer lines. The results indicated its potential as a candidate for cancer treatment.
Neuroprotection Case Study
Animal models indicated that administration of this compound improved cognitive function in models of neurodegenerative diseases. This suggests its utility in developing therapies for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
- Core Saturation: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate: Contains a tetrahydroquinoline core (four saturated bonds in the fused ring system), enhancing conformational flexibility compared to aromatic quinoline derivatives . Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 2 in ): Features a dihydroquinoline core (two saturated bonds), preserving partial aromaticity, which may influence electronic properties and reactivity .
- Substituent Position: this compound: The ester group is at position 5, while the ketone is at position 2. Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (): Positions the ketone at C2 and the ester at C4, altering the molecule’s polarity and interaction with biological targets .
Substituent Effects
- Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Substitution with chloromethyl and hydroxyphenyl groups improves anticancer activity, as seen in derivatives like compound 4e–4h, which inhibit MCF-7 cells .
Physicochemical and Conformational Properties
- Dihedral Angles: this compound derivatives exhibit dihedral angles between the quinoline and substituent planes ranging from 75.25° to 87.7°, influencing molecular packing and protein-binding interactions . Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Greater planarity due to aromaticity may reduce steric hindrance in binding pockets .
Data Tables
Table 2: Dihedral Angles in Tetrahydroquinoline Derivatives
Biological Activity
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (ETQC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of ETQC, including its mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 67752-52-7 |
The biological activity of ETQC is primarily attributed to its interaction with various molecular targets. The compound has been shown to exhibit:
- Antimicrobial Activity : ETQC demonstrates significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that ETQC can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has shown efficacy in various cancer cell lines, including breast and lung cancer cells.
- Enzyme Inhibition : ETQC has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase (AChE) and topoisomerase II. This inhibition is crucial for its potential use in treating neurodegenerative diseases and cancer.
Research Findings
Recent studies have highlighted the biological activities of ETQC:
- Antimicrobial Studies : A study conducted by Ahmad et al. demonstrated that ETQC exhibited a minimum inhibitory concentration (MIC) of 50 µM against Escherichia coli and Staphylococcus aureus. The compound was effective in inhibiting bacterial growth through the agar-well diffusion method .
- Anticancer Activity : In vitro assays showed that ETQC could reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 25 µM and 30 µM, respectively. The compound induced G2/M phase arrest and apoptosis through the activation of p53 signaling pathways .
- Enzyme Inhibition : A study on the inhibition of AChE revealed that ETQC displayed competitive inhibition with an IC50 value of 15 µM, suggesting its potential in treating Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory environment, ETQC was tested against a panel of bacterial strains. The results indicated that ETQC not only inhibited growth but also caused morphological changes in bacterial cells, suggesting a bactericidal effect.
Case Study 2: Cancer Cell Line Studies
In a series of experiments on human cancer cell lines, ETQC was administered at varying concentrations. The findings demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate, and how can reaction yields be improved?
The compound is commonly synthesized via multicomponent reactions such as the Biginelli reaction. For example, Fe₃O₄ nanoparticles (5 mmol) in ethanol under reflux for 12 hours achieved a 94% yield for a structurally similar tetrahydropyrimidine derivative . Reaction optimization should focus on catalyst loading (e.g., acid/base catalysts), solvent selection (ethanol or acetonitrile), and temperature control. Yield improvements may require iterative adjustments to stoichiometry and catalyst recycling .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- FT-IR/Raman : To confirm carbonyl (C=O, ~1700 cm⁻¹) and NH groups (~3200 cm⁻¹) in the tetrahydroquinoline scaffold.
- UV-Vis : To analyze electronic transitions influenced by substituents (e.g., electron-withdrawing groups shift absorption maxima).
- NMR : ¹H NMR can resolve methylene/methyl protons in the ethyl ester group (~1.2–4.2 ppm) and aromatic protons in the quinoline ring . Cross-validate spectral data with computational models (e.g., DFT) to resolve ambiguities .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
Use slow evaporation in polar aprotic solvents (e.g., DMF or acetonitrile). For structural validation, employ software like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . Ensure data completeness (>95%) and resolve twinning or disorder using SHELXD .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cycloaddition reactions?
Substituents on the quinoline ring (e.g., electron-donating groups) increase nucleophilicity at the carbonyl oxygen, facilitating cycloaddition. Steric hindrance from bulky groups (e.g., trimethyl) can slow reaction kinetics, as observed in analogous hexahydroquinoline derivatives . Computational modeling (DFT/B3LYP/6-311++G(d,p)) can predict reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .
Q. What methodologies are recommended for resolving contradictions between computational and experimental structural data?
Discrepancies in bond lengths/angles (e.g., C=O vs. C-N) between DFT-optimized structures and XRD data require:
Q. How can catalytic systems be designed to enhance enantioselectivity in derivatives of this compound?
Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce asymmetry during synthesis. For example, Fe₃O₄ nanoparticles modified with chiral ligands (e.g., L-proline) improved enantiomeric excess (ee) in related tetrahydropyrimidines . Screen catalysts using kinetic studies and monitor ee via chiral HPLC or circular dichroism (CD).
Q. What strategies mitigate side reactions during functionalization of the tetrahydroquinoline core?
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups).
- Low-temperature conditions : Reduce undesired polymerization or oxidation.
- Regioselective catalysts : Use Pd or Cu catalysts for targeted C-H activation .
Methodological Guidelines
Q. How should researchers validate synthetic purity and assess batch-to-batch variability?
- HPLC : Use C18 columns with acetonitrile/water gradients; compare retention times to standards.
- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and rule out byproducts.
- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N values .
Q. What computational tools are essential for predicting biological activity of derivatives?
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases or GPCRs).
- ADMET prediction (SwissADME) : Assess bioavailability, toxicity, and metabolic stability.
- MD simulations (GROMACS) : Study ligand-protein binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
